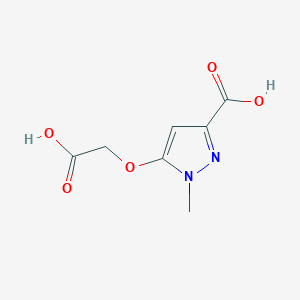

5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid

Beschreibung

5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a carboxymethoxy (-O-CH2-COOH) substituent at position 5 and a methyl group at position 1 of the pyrazole ring. Its molecular formula is C8H8N2O5 (theoretical molecular weight: 228.16 g/mol). The compound is structurally distinct due to the presence of a carboxylic acid and an ether linkage, which enhance its polarity and solubility compared to simpler pyrazole derivatives.

Eigenschaften

IUPAC Name |

5-(carboxymethoxy)-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O5/c1-9-5(14-3-6(10)11)2-4(8-9)7(12)13/h2H,3H2,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCGTVOODHZVAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Carboxymethoxy Group: The carboxymethoxy group can be introduced via an esterification reaction, where the pyrazole derivative is reacted with a suitable carboxylic acid derivative in the presence of a catalyst.

Methylation: The methyl group is introduced through a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxymethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Oxidized derivatives such as pyrazole-3,5-dicarboxylic acid.

Reduction: Reduced derivatives such as 5-(hydroxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid.

Substitution: Substituted pyrazole derivatives with various functional groups replacing the carboxymethoxy group.

Wissenschaftliche Forschungsanwendungen

5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its functional groups and reactivity.

Wirkmechanismus

The mechanism of action of 5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Chemical Reactivity: The carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below highlights key structural differences and properties of 5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid and related compounds:

Biologische Aktivität

5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C8H10N2O4

- IUPAC Name : this compound

This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. Some key findings related to the biological activity of compounds similar to this compound include:

- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. For instance, compounds derived from pyrazole have demonstrated significant inhibition of carrageenan-induced paw edema, indicating their potential as anti-inflammatory agents .

- Antimicrobial Activity : Various studies have reported that pyrazole derivatives possess antimicrobial properties against a range of bacterial and fungal strains. For example, certain pyrazole compounds have shown effectiveness against E. coli and S. aureus .

- Anticancer Activity : Pyrazole compounds are being investigated for their potential role in cancer therapy. Some derivatives have been identified as inhibitors of phosphatidylinositol-3-kinase (PI3K), which is involved in cell growth and metabolism . This inhibition can lead to reduced tumor cell proliferation.

Case Studies

Several case studies illustrate the efficacy of pyrazole derivatives:

- Study on Anti-inflammatory Effects :

- Antimicrobial Testing :

- Anticancer Potential :

Synthesis Methods

The synthesis of this compound involves several steps, often starting from simpler pyrazole derivatives. The general synthetic route includes:

- Formation of Pyrazole Ring : Using hydrazine derivatives with appropriate carbonyl compounds.

- Functionalization : Introducing carboxymethoxy and carboxylic acid groups through nucleophilic substitution reactions or esterification processes.

- Purification : Employing techniques such as recrystallization or chromatography to isolate the desired compound.

Table: Summary of Biological Activities

Q & A

Basic: What are the established synthetic routes for 5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid, and how are intermediates validated?

Methodological Answer:

The synthesis typically involves functionalization of the pyrazole core via carboxymethoxy group introduction. A common approach includes:

- Step 1: Reacting 1-methyl-1H-pyrazole-3-carboxylic acid derivatives with chloroacetic acid or its anhydrides under basic conditions to introduce the carboxymethoxy group .

- Step 2: Purification via recrystallization or column chromatography, followed by characterization using IR spectroscopy (to confirm carbonyl and carboxylic acid groups) and ¹H-NMR (to verify substituent positions and methyl group integration) .

- Validation: Intermediate purity is confirmed via elemental analysis (>98% purity) and mass spectrometry (to confirm molecular ion peaks) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles are mandatory due to potential skin/eye irritation risks .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acid chlorides) .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- First Aid: Immediate flushing with water for eye/skin contact (15+ minutes); avoid inducing vomiting if ingested .

Advanced: How can reaction conditions be optimized to enhance the yield of this compound derivatives?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate carboxymethoxy group coupling .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while reducing side reactions .

- Temperature Control: Maintain 60–80°C to balance reaction rate and decomposition risks .

- Yield Tracking: Use HPLC with a C18 column to monitor reaction progress and quantify byproducts .

Advanced: How do substituent positions on the pyrazole ring influence the compound’s biological activity?

Methodological Answer:

Comparative studies of analogs reveal:

Experimental Design:

- Structure-Activity Relationship (SAR): Synthesize analogs with varied substituents and test via in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

- Data Interpretation: Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Advanced: How should researchers resolve contradictions in reported biological activities of pyrazole-3-carboxylic acid derivatives?

Methodological Answer:

- Source Analysis: Compare assay conditions (e.g., cell lines, pH, incubation time). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

- Structural Validation: Confirm compound purity and stereochemistry via X-ray crystallography or 2D-NMR to rule out impurities as confounding factors .

- Meta-Analysis: Apply statistical tools (e.g., Bland-Altman plots) to assess inter-study variability .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹³C-NMR: Assigns carbonyl (170–175 ppm) and methyl group (20–25 ppm) signals .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]⁺ for C₈H₁₀N₂O₅: calc. 215.0667, obs. 215.0665) .

- X-ray Diffraction: Resolves crystal packing and hydrogen-bonding networks critical for stability studies .

Advanced: What strategies mitigate decomposition of this compound during storage?

Methodological Answer:

- Lyophilization: Store as a lyophilized powder under argon at –20°C to prevent hydrolysis of the carboxymethoxy group .

- Stabilizers: Add 1% (w/v) ascorbic acid to aqueous solutions to inhibit oxidative degradation .

- Stability Monitoring: Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC to track degradation kinetics .

Advanced: How can computational methods guide the design of this compound analogs?

Methodological Answer:

- DFT Calculations: Predict electrophilic/nucleophilic sites for derivatization using Gaussian09 at the B3LYP/6-31G(d) level .

- Pharmacophore Modeling: Identify critical functional groups (e.g., carboxylic acid for hydrogen bonding) using Schrödinger’s Phase .

- ADMET Prediction: Use SwissADME to optimize logP (–0.5 to +3.0) and reduce hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.